(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone
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Overview
Description
The compound “(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone” is a derivative of 1,3,4-thiadiazol . Thiadiazole is a prevalent 5-membered heterocyclic system containing two nitrogen atoms and one sulfur atom . It’s worth noting that derivatives of 1,3,4-thiadiazol have been synthesized and evaluated as potential anticancer agents .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with a similar structural framework have been synthesized and evaluated for their antimicrobial activities. For instance, the synthesis of pyridine derivatives from 2-amino substituted benzothiazoles and their subsequent evaluation against various strains of bacteria and fungi have shown variable and modest antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Antiproliferative Activity and Structural Exploration
Research into the synthesis, structural exploration, and Hirshfeld surface analysis of novel bioactive heterocycles has been conducted. These compounds have been evaluated for antiproliferative activity, demonstrating the importance of understanding molecular interactions within crystal structures for medicinal chemistry applications (Prasad et al., 2018).
Anti-mycobacterial Chemotypes
The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a new anti-mycobacterial chemotype. Structurally diverse compounds within this class have shown promising anti-tubercular activity against the Mycobacterium tuberculosis H37Rv strain, highlighting their potential as therapeutic agents (Pancholia et al., 2016).
Antitubercular Activities
Research into the synthesis and optimization of antitubercular activities has led to the development of compounds with significant minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. One such study on cyclopropyl methanols has highlighted the potential of these compounds to combat tuberculosis effectively (Bisht et al., 2010).
Mechanism of Action
Target of Action
The compound “(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to interact with various targets, including VEGFR-2 , acetylcholinesterase , and possibly others
Mode of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells . This is often achieved by inducing apoptosis, or programmed cell death . The compound may also interact with its target to block the cell cycle at the sub-G1 phase .
Biochemical Pathways
Similar compounds have been shown to inhibit the il-6/jak/stat3 pathway , which plays a crucial role in the proliferation and survival of cancer cells.
Result of Action
The result of the compound’s action is likely to be a decrease in the proliferation of cancer cells . This is often achieved by inducing apoptosis, or programmed cell death . The compound may also interact with its target to block the cell cycle at the sub-G1 phase .
properties
IUPAC Name |
[3-(5-benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(14-8-9-14)21-10-4-7-15(12-21)17-20-19-16(23-17)11-13-5-2-1-3-6-13/h1-3,5-6,14-15H,4,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYMNFMZULVOLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CC2)C3=NN=C(S3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(5-Benzyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(cyclopropyl)methanone |
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